Setastine

描述

西替利嗪是一种以其抗组胺特性而闻名的化学化合物。它主要用于治疗过敏和鼻炎。 该化合物是 H1 受体的选择性拮抗剂,这意味着它可以阻断组胺的作用,组胺是体内导致过敏症状的物质 .

准备方法

合成路线和反应条件: 西替利嗪可以通过一系列涉及以下步骤的化学反应合成:

中间体的形成: 合成从 4-氯苄基氯与苯乙腈在碱存在下反应形成中间体化合物开始。

环化: 中间体与六氢氮杂环庚烷发生环化,形成西替利嗪的核心结构。

最终修饰:

工业生产方法: 西替利嗪的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,例如温度、压力和催化剂的使用,以确保最终产品的高产率和纯度 .

反应类型:

还原: 还原反应可用于去除氧原子或向分子中添加氢原子。

取代: 西替利嗪可以发生取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

主要产物: 从这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧衍生物 .

科学研究应用

Pharmacological Applications

Mechanism of Action

Setastine acts as a selective antagonist for the histamine H1 receptor. By blocking this receptor, it mitigates the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms like sneezing and itching .

Clinical Uses

this compound is primarily employed in treating allergic rhinitis and urticaria. Its efficacy in these conditions has been documented in various clinical studies. For example, a study involving 200 patients with chronic urticaria demonstrated that this compound effectively reduced symptoms when administered alongside other treatments .

Long-lasting Effects

The compound exhibits a long-lasting antihistamine effect, lasting up to 16 hours, which is advantageous for patient compliance and management of allergy symptoms .

Scientific Research Applications

This compound's unique properties make it a valuable model compound in several research domains:

- Chemistry : this compound is frequently used as a model compound in studies focused on antihistamine synthesis and reaction mechanisms. Its structural characteristics allow researchers to explore modifications that may enhance efficacy or reduce side effects.

- Biology : Research has investigated this compound's effects on histamine receptors and its potential anti-inflammatory properties. Studies have shown that it can inhibit anaphylactic shock in animal models, highlighting its utility in immunological research .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows poor penetration across the blood-brain barrier compared to first-generation antihistamines. This property contributes to its lower sedative effects, making it a focus for developing non-sedating antihistamines .

Case Studies

Several case studies have highlighted the clinical effectiveness of this compound:

-

Chronic Urticaria Treatment :

A clinical trial involving 200 patients compared the efficacy of acupoint injection with autoblood against standard treatment with this compound. The acupoint group showed a higher cure rate (66%) compared to the medicine group (0%), indicating that while this compound is effective, alternative therapies may provide superior outcomes in specific contexts . -

Animal Model Studies :

In animal studies, this compound has been shown to significantly inhibit anaphylactic shock induced by sensitization with horse serum in guinea pigs. This underscores its potential role in research aimed at understanding allergic reactions and developing new therapeutic strategies .

作用机制

西替利嗪通过选择性地结合和阻断 H1 受体来发挥其作用。这可以防止组胺与受体结合并引发过敏症状。西替利嗪的分子靶标包括位于肥大细胞和嗜碱性粒细胞等各种细胞上的 H1 受体。 所涉及的途径包括抑制组胺诱导的信号级联反应,这些级联反应会导致炎症和其他过敏反应 .

类似化合物:

克敏嗪: 另一种具有类似抗组胺特性的 H1 受体拮抗剂。

苯海拉明: 一种广泛使用的抗组胺药,它也作用于 H1 受体,但有更多的镇静作用。

比较:

选择性: 与苯海拉明相比,西替利嗪对 H1 受体的选择性更高,从而导致更少的副作用。

镇静: 西替利嗪的脑血屏障通透性较差,与苯海拉明相比,镇静作用较小。

相似化合物的比较

Clemastine: Another H1 receptor antagonist with similar antihistamine properties.

Diphenhydramine: A widely used antihistamine that also acts on H1 receptors but has more sedative effects.

Comparison:

Selectivity: Setastine is more selective for H1 receptors compared to diphenhydramine, resulting in fewer side effects.

Sedation: this compound penetrates the blood-brain barrier poorly, making it less sedating compared to diphenhydramine.

生物活性

Setastine, also known by its trade name Loderix, is a potent antihistamine primarily used for the treatment of allergic conditions such as rhinitis. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

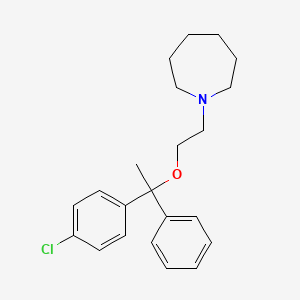

- IUPAC Name : N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride

- CAS Number : 64294-95-7

- Molecular Formula : C22H28ClNO

- Molar Mass : 357.92 g/mol

Pharmacodynamics

This compound functions as a selective antagonist of the histamine H1 receptor. Unlike many antihistamines, it does not exhibit anticholinergic, antiadrenergic, or antiserotonergic effects, making it a unique option in the treatment of allergies. Its mechanism involves blocking the binding of histamine to H1 receptors located in various tissues, including smooth muscle and endothelial cells, which mitigates allergic responses such as inflammation and increased vascular permeability .

Pharmacokinetics

This compound exhibits a long-lasting antihistaminic effect, with efficacy lasting up to 16 hours post-administration. Its oral bioavailability is significant, and it poorly penetrates the blood-brain barrier, resulting in minimal sedative effects compared to other antihistamines like diphenhydramine .

Antihistamine Efficacy

This compound has shown comparable antihistamine activity to clemastine fumarate in various animal models:

| Assay Type | This compound | Clemastine Fumarate |

|---|---|---|

| Histamine-induced lethality | Effective | Effective |

| Bronchospasm in guinea pigs | Effective | Effective |

| Plasma extravasation in rats | Effective | Effective |

| Contractile action in isolated ileum | Effective | Effective |

| Inhibition of anaphylactic shock | Effective | Effective |

These findings suggest that this compound is a highly effective H1 antagonist with a favorable safety profile .

Case Studies and Clinical Findings

- Comparative Study : A clinical examination compared the efficacy of this compound against other antihistamines. Results indicated that patients receiving this compound experienced significant relief from allergy symptoms with fewer side effects related to sedation .

- Pre-clinical Research : In pre-clinical studies involving guinea pigs sensitized to allergens, this compound effectively inhibited anaphylactic shock responses, demonstrating its potential utility in acute allergic reactions .

- Long-term Use Evaluation : A study evaluated long-term administration of this compound in patients with chronic allergic conditions. The findings suggested sustained efficacy and safety over extended periods without significant adverse effects on cardiovascular health .

属性

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPHZOBAOWFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867067 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-95-7 | |

| Record name | Setastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。